3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
Overview
Description
3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile is a complex organic compound featuring a bipyridine core with various functional groups, including a chloro, methyl, oxo, trifluoromethyl, and carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile typically involves multi-step organic reactions. One common route starts with the preparation of a bipyridine intermediate, which is then functionalized through a series of reactions:
Formation of Bipyridine Core: The bipyridine core can be synthesized via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis.
Functional Group Introduction:
Carbonitrile Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the additional functional groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the 4 and 4’ positions.
6,6’-Dichloro-2,2’-bipyridine: A bipyridine compound with chloro groups at the 6 and 6’ positions.
Uniqueness
3-Chloro-1’-methyl-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, distinguishes it from other bipyridine derivatives by enhancing its lipophilicity and metabolic stability.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O/c1-20-6-8(2-7(4-18)12(20)21)11-10(14)3-9(5-19-11)13(15,16)17/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENPPFCUMPSRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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